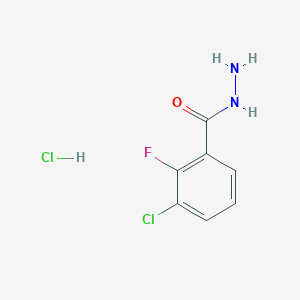
3-Chloro-2-fluorobenzohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzohydrazide hydrochloride typically involves the reaction of 3-Chloro-2-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow processes can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluorobenzohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobenzaldehyde
- 3-Chloro-2-fluorobenzonitrile
- 3-Chloro-2-fluorobenzoic acid
Uniqueness
3-Chloro-2-fluorobenzohydrazide hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-Chloro-2-fluorobenzohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, antitumoral, and antiviral activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, which can enhance its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit notable antibacterial properties. A study comparing various fluorinated compounds found that those with multiple electron-withdrawing groups displayed superior antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of fluorine in ortho positions was particularly significant for enhancing activity .
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against S. aureus | Activity Against K. pneumoniae |
|---|---|---|
| 3-Chloro-2-fluorobenzohydrazide HCl | Superior | Comparable |
| Cefotaxime | Moderate | Moderate |
| Amoxicillin/Clavulanic Acid | Comparable | Comparable |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies have shown that hydrazone derivatives with halogen substitutions possess enhanced antifungal activity compared to their non-halogenated counterparts. This suggests a potential application in treating fungal infections .
Antitumoral Activity
Hydrazones are known for their antitumoral properties. A study specifically highlighted that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Antitumoral Effects
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 25 µM after 48 hours of treatment
- Mechanism: Induction of apoptosis via mitochondrial pathway
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. The presence of halogen atoms significantly influences its lipophilicity and interaction with biological targets, enhancing its pharmacological profile.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases antibacterial activity |
| Fluorine (F) | Enhances antifungal and antiviral activities |
| Benzene Ring | Essential for cytotoxic effects |
Properties
Molecular Formula |
C7H7Cl2FN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-chloro-2-fluorobenzohydrazide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2O.ClH/c8-5-3-1-2-4(6(5)9)7(12)11-10;/h1-3H,10H2,(H,11,12);1H |
InChI Key |
PVCHYIALLWVQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















